

# Physical properties of 3-Aminomethyl-3-hydroxymethyloxetane

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## Compound of Interest

Compound Name:	3-Aminomethyl-3-hydroxymethyloxetane
Cat. No.:	B150849

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An In-depth Technical Guide to the Physical Properties of **3-Aminomethyl-3-hydroxymethyloxetane**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Aminomethyl-3-hydroxymethyloxetane** (CAS No. 45513-32-4) is a unique bifunctional molecule featuring a strained four-membered oxetane ring, a primary amine, and a primary alcohol. This structural arrangement imparts a distinct set of physicochemical properties, making it a valuable building block in medicinal chemistry and materials science. The oxetane ring serves as a bioisostere for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility. The presence of both a basic amino group and a polar hydroxyl group dictates the molecule's behavior in various chemical and biological environments.

This guide provides a comprehensive analysis of the core physical properties of **3-Aminomethyl-3-hydroxymethyloxetane**, offering both established data and field-proven methodologies for its empirical characterization. Understanding these properties is paramount for its effective application in drug design, formulation development, and chemical synthesis.

## Core Physicochemical Properties

A summary of the fundamental physical and chemical properties is presented below. These values serve as a critical baseline for experimental design and computational modeling.

Property	Value	Source
CAS Number	45513-32-4	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	117.15 g/mol	<a href="#">[2]</a>
Boiling Point	217 °C at 760 mmHg	<a href="#">[1]</a>
Flash Point	85 °C	<a href="#">[1]</a>
Computed XLogP3-AA	-1.7	<a href="#">[2]</a>
Hydrogen Bond Donors	3	<a href="#">[2]</a>
Hydrogen Bond Acceptors	3	<a href="#">[2]</a>
Rotatable Bonds	3	<a href="#">[2]</a>

## Detailed Analysis of Key Properties

### Solubility

Expert Insight: The solubility of a compound is a cornerstone of its utility, influencing everything from reaction kinetics to bioavailability. The structure of **3-Aminomethyl-3-hydroxymethyloxetane**, with its primary amine and hydroxyl group, strongly suggests high polarity. These functional groups can readily form hydrogen bonds with protic solvents.

Therefore, high solubility is expected in polar protic solvents such as water, methanol, and ethanol. Conversely, it is predicted to have limited solubility in nonpolar, aprotic solvents like hexane and toluene. This profile is highly advantageous for aqueous-based formulations and reactions. While a specific quantitative value is not readily available in the literature, its high polarity makes it an excellent candidate for parenteral drug formulations where aqueous solubility is a prerequisite.

### Lipophilicity (LogP/LogD)

Expert Insight: Lipophilicity is a critical parameter in drug development, governing a molecule's ability to cross biological membranes. It is typically expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for the ionized species at a specific pH.[3]

The computed XLogP3-AA value of -1.7 indicates that the neutral form of the molecule is highly hydrophilic.[2] In a biological context (pH ~7.4), the primary amine (a weak base) will be predominantly protonated, further increasing its hydrophilicity. This low lipophilicity suggests that the molecule itself may have poor passive permeability across the blood-brain barrier but is likely to exhibit good absorption in environments like the small intestine. For drug candidates incorporating this moiety, the overall lipophilicity will need to be carefully balanced.

#### Experimental Protocol: Shake-Flask Method for LogD<sub>7.4</sub> Determination

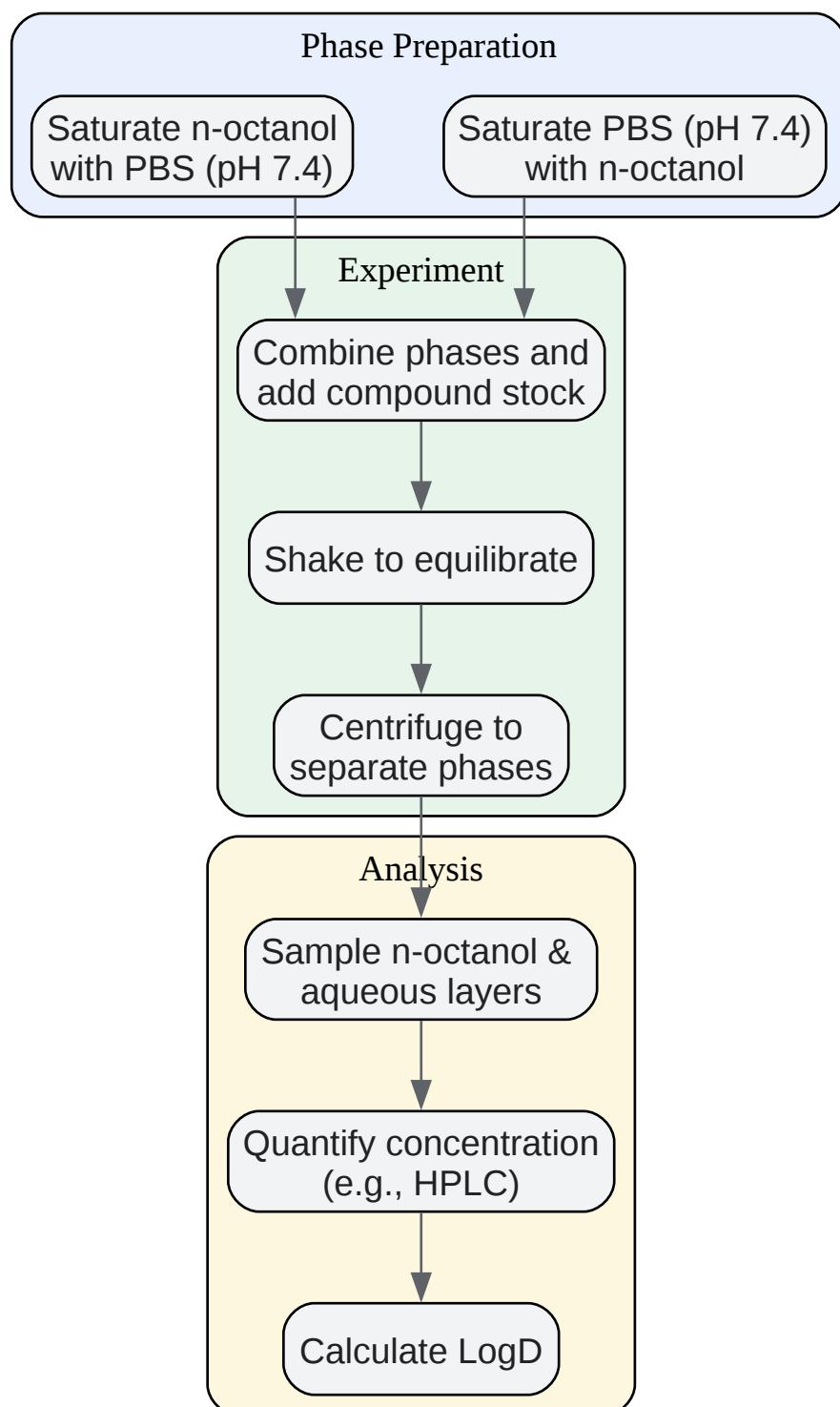
The shake-flask method is the "gold standard" for LogP and LogD determination due to its direct measurement principle.[4][5][6]

#### Methodology:

- Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS buffer. This pre-saturation is critical to prevent volume changes during the experiment.
- Stock Solution: Prepare a stock solution of **3-Aminomethyl-3-hydroxymethyloxetane** at a known concentration (e.g., 10 mM) in a suitable solvent like DMSO.
- Partitioning: In a glass vial, combine the buffered n-octanol and the buffered aqueous phase. Add a small aliquot of the compound's stock solution.
- Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to reach partition equilibrium between the two phases.
- Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and n-octanol layers.

- Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
- Calculation: The LogD is calculated using the formula:  $\text{LogD} = \log_{10}([\text{Compound}]_{\text{n-octanol}} / [\text{Compound}]_{\text{aqueous}})$

### Workflow for LogD Determination



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Caption: Shake-Flask method workflow for LogD determination.

## Acidity and Basicity (pKa)

Expert Insight: The pKa value(s) define the ionization state of a molecule at a given pH. This is fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile.

**3-Aminomethyl-3-hydroxymethyloxetane** has two key ionizable groups:

- Primary Amine (-CH<sub>2</sub>NH<sub>2</sub>): This group is basic and will be protonated at low pH. Aliphatic primary amines typically have a pKa in the range of 9-10.
- Primary Alcohol (-CH<sub>2</sub>OH): This group is very weakly acidic, with a pKa typically above 15, and is not physiologically relevant as an acid.

The basicity of the amine is the most significant feature. At physiological pH (~7.4), the amine will exist predominantly in its protonated, cationic form, contributing to the molecule's high aqueous solubility and potential for ionic interactions with biological targets.

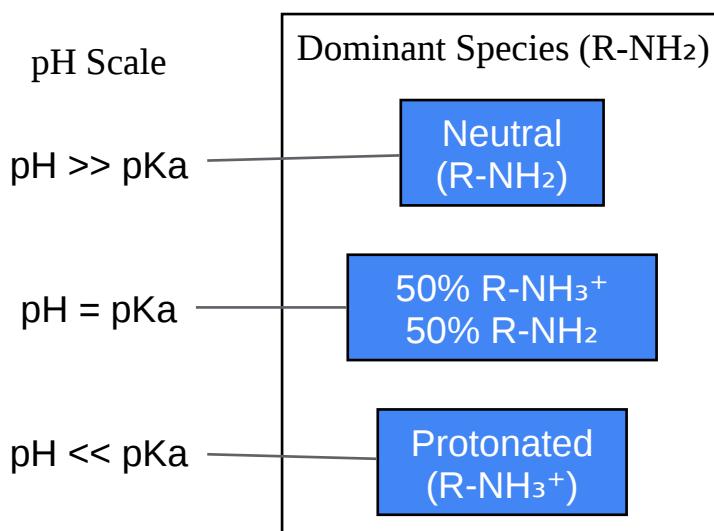
### Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of amines.[\[7\]](#)[\[8\]](#)

#### Methodology:

- Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water or a suitable co-solvent if necessary.
- Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
- Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in precise increments using a burette.
- Data Collection: Record the pH of the solution after each addition of the titrant.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the amine has been protonated. This can be determined from the midpoint of the steepest part of the titration curve or by using the first derivative of the curve.

## Ionization State vs. pH

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Caption: Relationship between pH, pKa, and amine ionization.

## Thermal Stability

Expert Insight: Thermal stability is a crucial parameter for determining appropriate storage conditions, handling procedures, and assessing the viability of manufacturing processes that involve heat, such as drying or melt extrusion.[\[9\]](#) Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize this property.[\[10\]](#) [\[11\]](#)

- TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures and the presence of bound solvents or water.[\[12\]](#)
- DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying events like melting, crystallization, and glass transitions.

For **3-Aminomethyl-3-hydroxymethyloxetane**, one would expect thermal decomposition to occur at elevated temperatures, likely initiated by the degradation of the functional groups or the strained oxetane ring.

## Experimental Protocol: Thermogravimetric Analysis (TGA)

### Methodology:

- Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
- Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA pan (e.g., aluminum or platinum).
- Analysis: Place the pan in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen, to prevent oxidation) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).
- Data Interpretation: The resulting TGA curve plots mass loss (%) versus temperature. A significant drop in mass indicates decomposition. The onset temperature of this drop is a key indicator of the compound's thermal stability.

## Conclusion: Implications for Research and Development

The physical properties of **3-Aminomethyl-3-hydroxymethyloxetane** define its role as a versatile tool for scientists and drug developers. Its high polarity, driven by the amine and hydroxyl groups, ensures excellent aqueous solubility, a desirable trait for developing parenteral formulations and for use in aqueous reaction media. The basicity of the amine group ( $pK_a \sim 9-10$ ) means it will be protonated and positively charged at physiological pH, a factor that must be considered in drug design to facilitate interactions with biological targets or to modulate cell permeability. The low lipophilicity suggests that while it enhances the solubility of parent molecules, it may not be suitable for applications requiring high passive membrane permeability, such as crossing the blood-brain barrier, without further molecular modification. By understanding and leveraging these distinct physical properties, researchers can effectively incorporate this valuable oxetane building block to optimize the performance and developability of next-generation chemical entities.

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